molecular formula C6H5N3OS B12914866 Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- CAS No. 82608-23-9

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-

Cat. No.: B12914866
CAS No.: 82608-23-9
M. Wt: 167.19 g/mol
InChI Key: VSXALNAJXCWELK-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a heterocyclic compound that features a fused ring system composed of a thiazole and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-pyridazine-4-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring system.

Scientific Research Applications

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-
  • Thiazolo(4,5-c)pyridazine, 6-chloro-3-methyl-

Uniqueness

Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is unique due to its specific ring structure and the presence of a carbonyl group at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

82608-23-9

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

3-methyl-7H-[1,3]thiazolo[4,5-c]pyridazin-6-one

InChI

InChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10)

InChI Key

VSXALNAJXCWELK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)S2)N=N1

Origin of Product

United States

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